2-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione
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Description
2-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
The molecular formula of the compound is C17H25FN2O3 with a molecular weight of approximately 356.45 g/mol. Its structural characteristics include a fluorophenyl group and a pyrrolidinone ring, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H25FN2O3 |
Molecular Weight | 356.45 g/mol |
IUPAC Name | This compound |
SMILES | CC(Cc1cccc(F)c1)N2CCCC2=O |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an average growth inhibition (GI50) value of approximately 15.72 µM across a panel of 60 different cancer cell lines.
Table 1: Anticancer Activity Profile
Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|
HOP-62 (NSCLC) | 12.53 | 50.68 | 91.85 |
SF-539 (CNS) | 9.78 | 44.35 | 80.23 |
MDA-MB-435 (Melanoma) | 15.65 | 60.12 | 95.00 |
OVCAR-8 (Ovarian) | 14.22 | 54.67 | 88.47 |
The compound showed selective cytotoxic effects, particularly against non-small cell lung cancer and CNS cancer cell lines, indicating its potential as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity . Studies have shown that it exhibits moderate activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The zones of inhibition were recorded at 15 cm and 18 cm respectively, indicating significant antimicrobial potential.
Table 2: Antimicrobial Activity Results
Microorganism | Zone of Inhibition (cm) |
---|---|
Staphylococcus aureus | 15 |
Candida albicans | 18 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, leading to altered cellular functions that inhibit tumor growth or microbial proliferation.
Case Studies and Research Findings
Several case studies have been documented regarding the efficacy and safety profile of this compound:
- Case Study on Antitumor Activity : A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
- Computational Studies : Molecular docking simulations have been conducted to predict binding affinities to target proteins, providing insights into how structural modifications could enhance biological activity.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-15-6-3-5-14(11-15)12-16(23-10-4-9-19(23)25)13-24-20(26)17-7-1-2-8-18(17)21(24)27/h1-3,5-8,11,16H,4,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGMTHDXZJNTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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